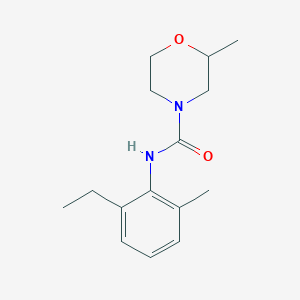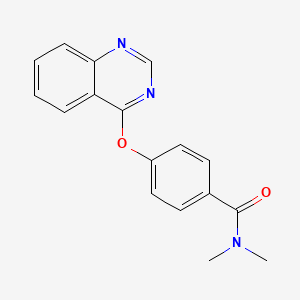![molecular formula C14H18N2O3 B7511947 1-[4-(2-Methoxybenzoyl)piperazin-1-yl]ethanone](/img/structure/B7511947.png)
1-[4-(2-Methoxybenzoyl)piperazin-1-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(2-Methoxybenzoyl)piperazin-1-yl]ethanone, also known as MBPE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a derivative of piperazine and has a molecular formula of C15H20N2O3. In
Mécanisme D'action
The mechanism of action of 1-[4-(2-Methoxybenzoyl)piperazin-1-yl]ethanone is not fully understood. However, studies have shown that 1-[4-(2-Methoxybenzoyl)piperazin-1-yl]ethanone can induce apoptosis in cancer cells by activating the caspase-3 pathway. Additionally, 1-[4-(2-Methoxybenzoyl)piperazin-1-yl]ethanone has been shown to inhibit the expression of anti-apoptotic proteins, leading to the death of cancer cells.
Biochemical and Physiological Effects:
1-[4-(2-Methoxybenzoyl)piperazin-1-yl]ethanone has been shown to have several biochemical and physiological effects. Studies have shown that 1-[4-(2-Methoxybenzoyl)piperazin-1-yl]ethanone can inhibit the proliferation of cancer cells and induce apoptosis in cancer cells. Additionally, 1-[4-(2-Methoxybenzoyl)piperazin-1-yl]ethanone has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-[4-(2-Methoxybenzoyl)piperazin-1-yl]ethanone in lab experiments is its potent anti-cancer properties. Additionally, 1-[4-(2-Methoxybenzoyl)piperazin-1-yl]ethanone has been shown to be relatively non-toxic to normal cells, making it a promising candidate for further research. However, one of the main limitations of using 1-[4-(2-Methoxybenzoyl)piperazin-1-yl]ethanone in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on 1-[4-(2-Methoxybenzoyl)piperazin-1-yl]ethanone. One potential direction is the development of 1-[4-(2-Methoxybenzoyl)piperazin-1-yl]ethanone as a potential drug for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of 1-[4-(2-Methoxybenzoyl)piperazin-1-yl]ethanone and its potential applications in other fields such as immunology and neuroscience. Furthermore, the development of novel synthesis methods for 1-[4-(2-Methoxybenzoyl)piperazin-1-yl]ethanone could lead to the production of more potent analogs with improved solubility and bioavailability.
Méthodes De Synthèse
The synthesis of 1-[4-(2-Methoxybenzoyl)piperazin-1-yl]ethanone involves the reaction of 2-methoxybenzoyl chloride with piperazine in the presence of a base such as triethylamine. The resulting product is then further reacted with ethyl chloroacetate to yield the final product, 1-[4-(2-Methoxybenzoyl)piperazin-1-yl]ethanone. This synthesis method has been optimized for high yield and purity and has been widely used in the production of 1-[4-(2-Methoxybenzoyl)piperazin-1-yl]ethanone for scientific research purposes.
Applications De Recherche Scientifique
1-[4-(2-Methoxybenzoyl)piperazin-1-yl]ethanone has been extensively studied for its potential applications in the field of medicine. One of the most promising applications of 1-[4-(2-Methoxybenzoyl)piperazin-1-yl]ethanone is its use as a potential drug for the treatment of cancer. Studies have shown that 1-[4-(2-Methoxybenzoyl)piperazin-1-yl]ethanone has potent anti-cancer properties and can induce apoptosis in cancer cells. Additionally, 1-[4-(2-Methoxybenzoyl)piperazin-1-yl]ethanone has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research.
Propriétés
IUPAC Name |
1-[4-(2-methoxybenzoyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-11(17)15-7-9-16(10-8-15)14(18)12-5-3-4-6-13(12)19-2/h3-6H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKECXEMLQKKWRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Methoxybenzoyl)piperazin-1-yl]ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-bromofuran-2-yl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7511867.png)
![1-[(3-Cyanophenyl)methyl]-3-(3-fluorophenyl)-1-methylurea](/img/structure/B7511870.png)
![2,2-dimethyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide](/img/structure/B7511876.png)
![N-[(5-bromofuran-2-yl)methyl]-N-methylpyridine-2-carboxamide](/img/structure/B7511896.png)

![2-N,2-N-diethyl-1-N-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]propane-1,2-diamine](/img/structure/B7511903.png)





![1-[5-(2,3-Dihydro-1,4-benzoxazine-4-carbonyl)thiophen-2-yl]ethanone](/img/structure/B7511944.png)

